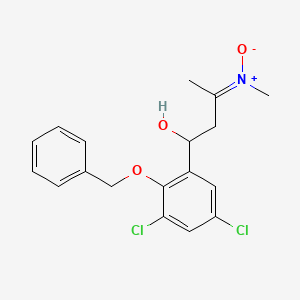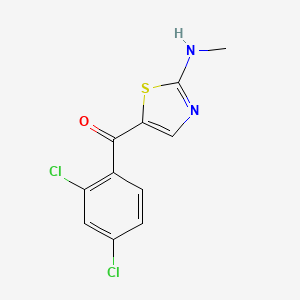![molecular formula C19H21NO4S B3036300 2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate CAS No. 339101-06-3](/img/structure/B3036300.png)
2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate
Overview
Description
2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylsulfinyl Intermediate: The phenylsulfinyl group is introduced through the oxidation of a phenyl sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Acetylation: The phenylsulfinyl intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the acetylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate involves its interaction with molecular targets through its functional groups. The phenylsulfinyl group can participate in redox reactions, while the carbamate group can form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2,6-dimethyl-4-[2-(phenylthio)acetyl]phenyl N,N-dimethylcarbamate: Similar structure but with a thio group instead of a sulfinyl group.
Uniqueness
2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate is unique due to the presence of the phenylsulfinyl group, which imparts distinct redox properties and reactivity compared to its sulfonyl and thio analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
[4-[2-(benzenesulfinyl)acetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-13-10-15(11-14(2)18(13)24-19(22)20(3)4)17(21)12-25(23)16-8-6-5-7-9-16/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTVZZLKUSJCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139232 | |
| Record name | Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylsulfinyl)acetyl]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339101-06-3 | |
| Record name | Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylsulfinyl)acetyl]phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339101-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylsulfinyl)acetyl]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole](/img/structure/B3036217.png)
![2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B3036218.png)
![2-Chloro-5-[(4-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B3036219.png)
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B3036222.png)
![2,6-Dimethylphenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B3036224.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-4-(2,4-difluorophenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B3036225.png)
![5-(2-Chlorophenyl)-3-{[(2,5-dichlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B3036228.png)
![1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B3036230.png)


![4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036234.png)
![3-[(2-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036235.png)
![2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid](/img/structure/B3036237.png)

